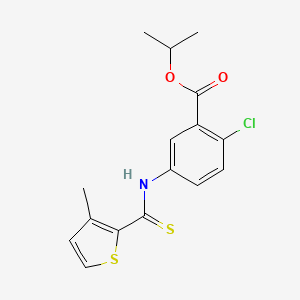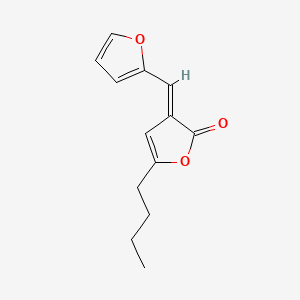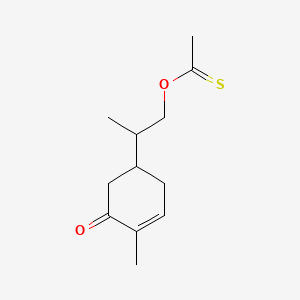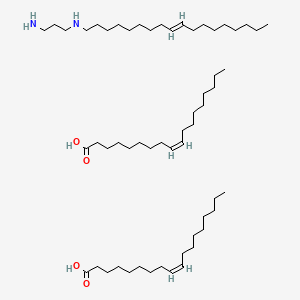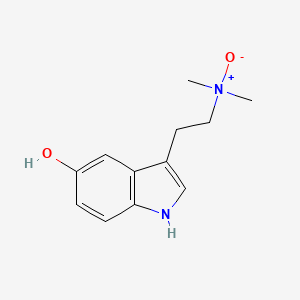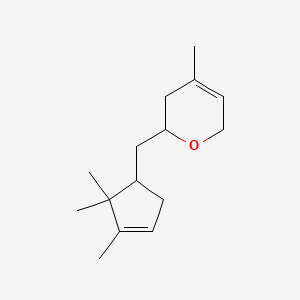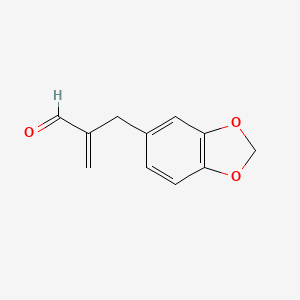
alpha-Methylene-1,3-benzodioxole-5-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde: is an organic compound with the molecular formula C11H10O3 . It is known for its aromatic properties and is often used in the fragrance industry. The compound is characterized by a benzodioxole ring fused with a propionaldehyde group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylene-1,3-benzodioxole-5-propionaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-benzodioxole with an aldehyde in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the benzodioxole ring while facilitating the formation of the propionaldehyde group .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Employed in the fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of alpha-Methylene-1,3-benzodioxole-5-propionaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Alpha-Methyl-1,3-benzodioxole-5-propionaldehyde
- Piperonylacrylic aldehyde
- Helional
Comparison: Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde is unique due to its methylene group, which imparts distinct reactivity compared to its analogs. This structural feature allows it to participate in a broader range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
54546-95-1 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)prop-2-enal |
InChI |
InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6H,1,4,7H2 |
InChI Key |
GQPLAQHDCOTNIP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



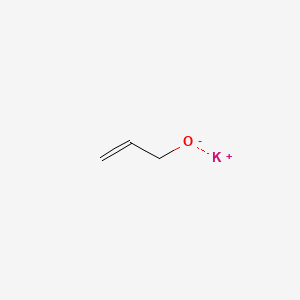
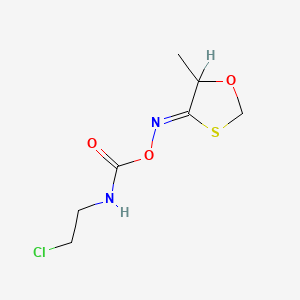
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)

